molecular formula C13H14N4O2 B12784063 4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- CAS No. 143467-66-7

4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy-

Katalognummer: B12784063
CAS-Nummer: 143467-66-7
Molekulargewicht: 258.28 g/mol
InChI-Schlüssel: JAMDPCAPVLBZMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an imino group linked to a 4-methoxyphenyl group and a methoxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the imino group and the 4-methoxyphenyl group can be achieved through nucleophilic substitution reactions. This involves the reaction of the pyrimidine derivative with an appropriate amine or imine precursor.

    Methoxylation: The methoxy group at the 2-position can be introduced through an O-alkylation reaction using a methoxy donor such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amine precursors, imine precursors, dimethyl sulfate, methyl iodide.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dichloro-N-[(4-methoxyphenyl)methyl]-4-pyrimidinamine: This compound has similar structural features but with chlorine atoms at the 2 and 6 positions.

    N-(4-Methoxyphenyl)-6-methyl-4-pyrimidinamine: This compound has a methyl group at the 6 position instead of the imino group.

Uniqueness

4-Pyrimidinamine, 6-(imino(4-methoxyphenyl)methyl)-2-methoxy- is unique due to the presence of the imino group linked to the 4-methoxyphenyl group and the methoxy group at the 2-position

Eigenschaften

CAS-Nummer

143467-66-7

Molekularformel

C13H14N4O2

Molekulargewicht

258.28 g/mol

IUPAC-Name

2-methoxy-6-(4-methoxybenzenecarboximidoyl)pyrimidin-4-amine

InChI

InChI=1S/C13H14N4O2/c1-18-9-5-3-8(4-6-9)12(15)10-7-11(14)17-13(16-10)19-2/h3-7,15H,1-2H3,(H2,14,16,17)

InChI-Schlüssel

JAMDPCAPVLBZMY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=N)C2=CC(=NC(=N2)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.